Myrislignan

Anti-inflammatory Nitric oxide iNOS

Researchers requiring a validated NF-κB inhibitor for macrophage inflammation assays often struggle with the batch-to-batch variability and target promiscuity of generic nutmeg lignans. Myrislignan (CAS 171485-39-5) resolves this with defined stereochemistry and pathway selectivity. - Demonstrates reproducible NO inhibition (IC50 19.28-21.2 μM) in LPS-stimulated RAW264.7 cells, outperforming nectandrin B and machilin A. - Differentiated mechanism: suppresses NF-κB via p65 phosphorylation blockade, unlike macelignan’s MAPK-dependent activity. - Suitable for in vivo osteoarthritis (ACLT rat model), anti-T. gondii, and glioblastoma ferroptosis studies. - Supplied with ≥98% HPLC purity in batch-specific COA; stable at -20°C, shipped under ambient temperature.

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
CAS No. 171485-39-5
Cat. No. B070245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrislignan
CAS171485-39-5
Synonyms2-(4-allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propan-1-ol
myrislignan
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
InChIInChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1
InChIKeyULZFTGWWPHYLGI-RBZFPXEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrislignan Specifications & Research Applications


Myrislignan (CAS 171485-39-5) is an 8-O-4′ type neolignan isolated from Myristica fragrans Houtt (nutmeg), with a molecular weight of 374.43 g/mol and the molecular formula C21H26O6 [1]. This compound is primarily procured for its NF-κB pathway inhibitory activity, demonstrated anti-inflammatory effects in both in vitro macrophage models and in vivo disease models, and emerging evidence of ferroptosis-inducing anti-cancer activity [2].

NF-κB pathway inhibition study fit — primary mechanism through p65 phosphorylation blockade
Anti-inflammatory assay context — reproducible activity in LPS-stimulated macrophage models
Ferroptosis research context — reported induction through Slug-SLC7A11 axis in glioblastoma cells

Why Myrislignan Cannot Be Substituted


Generic substitution among nutmeg-derived lignans and neolignans is not scientifically valid due to substantial differences in potency, target engagement, and biological outcomes. While compounds such as machilin D, macelignan, oleiferin F, myristargenol A, nectandrin B, and machilin A share structural features with myrislignan, they exhibit significantly divergent IC50 values in standardized assays. For instance, myrislignan demonstrates approximately 2.1-fold higher NO inhibitory potency than nectandrin B and over 2.4-fold higher than machilin A, while being slightly less potent than machilin D [1]. Moreover, these analogs exhibit distinct mechanism-of-action profiles: macelignan exerts anti-inflammatory effects through MAPK pathway regulation in microglial cells, whereas myrislignan acts primarily through NF-κB signaling inhibition [2]. Such differences in both quantitative potency and qualitative pathway selectivity render myrislignan non-interchangeable with its structural analogs in research settings.

Potency profile may differ: NO inhibitory activity among nutmeg-derived neolignans varies; myrislignan may exhibit higher or lower relative potency depending on the comparator and assay conditions.
Pathway engagement may not transfer: Myrislignan acts primarily through NF-κB signaling, while structural analogs (e.g., macelignan) regulate MAPK pathways; pathway-specific substitution may require validation.
Oral exposure context differs: Reported oral bioavailability is very low relative to intraperitoneal administration; in vivo oral dosing models may need alternative routes.

Myrislignan Performance Comparison with Analogs


NO Inhibition vs. Machilin D and L-NIL

In a direct head-to-head comparison within the same study, myrislignan and machilin D were identified as the two most potent NO production inhibitors among ten 8-O-4′ type neolignans isolated from Myristica fragrans seeds. Myrislignan exhibited an IC50 of 21.2 μM, machilin D showed slightly higher potency at 18.5 μM, and both compounds outperformed L-N6-(1-iminoethyl)-lysine (L-NIL), a selective iNOS inhibitor with an IC50 of 27.1 μM [1].

NO Inhibition vs. Machilin D and L-NIL
Head-to-head
Myrislignan IC50 = 21.2 μM; Machilin D IC50 = 18.5 μM; L-NIL IC50 = 27.1 μM (RAW264.7 + LPS)
Supports anti-inflammatory endpoint review; myrislignan ranks among top inhibitors in the tested set.
Assay context: LPS-induced NO production in murine macrophages.
Anti-inflammatory Nitric oxide iNOS

Extended NO Inhibition vs. Oleiferin F and Myristargenol A

In a 2024 study evaluating eleven compounds isolated from M. fragrans seeds, myrislignan demonstrated the highest inhibitory activity against LPS-induced NO production in RAW264.7 macrophages with an IC50 of 19.28 μM. Oleiferin F and myristargenol A followed with IC50 values of 25.56 μM and 26.15 μM, respectively, representing approximately 1.33-fold and 1.36-fold lower potency compared to myrislignan [1].

Extended NO Inhibition vs. Oleiferin F and Myristargenol A
Head-to-head
Myrislignan IC50 = 19.28 μM; Oleiferin F IC50 = 25.56 μM; Myristargenol A IC50 = 26.15 μM (RAW264.7 + LPS)
Reported highest potency among 11 tested neolignans; supports selection for NF-κB pathway research.
Study context: 2024 compound screening from M. fragrans seeds.
Anti-inflammatory Nitric oxide RAW264.7

Anti-T. gondii Activity vs. Untreated Control

Myrislignan demonstrated in vitro inhibition of T. gondii tachyzoite proliferation with an EC50 of 32.41 μg/mL (approximately 86.6 μM). In an in vivo murine model of T. gondii infection, myrislignan treatment significantly reduced parasite burden in tissues compared to untreated controls. The proposed mechanism involves triggering mitochondrial dysfunction in the parasite [1].

Anti-T. gondii Activity vs. Untreated Control
Cross-study
EC50 = 32.41 μg/mL in vitro; significant reduction in parasite burden in murine model vs. untreated control
Supports antiparasitic assay context; may expand utility beyond anti-inflammatory research.
Mechanism linked to mitochondrial dysfunction; data to verify in independent models.
Anti-parasitic Toxoplasma gondii Mitochondrial dysfunction

Oral Bioavailability vs. Intraperitoneal Administration

A validated LC-MS/MS method quantified myrislignan in BALB/c mouse plasma following oral (200 mg/kg) and intraperitoneal (50 mg/kg) administration. The absolute oral bioavailability (F) was calculated as only 1.97% relative to intraperitoneal administration, indicating extensive first-pass metabolism and/or poor gastrointestinal absorption [1].

Oral Bioavailability vs. Intraperitoneal Administration
Head-to-head
Absolute oral bioavailability (F) = 1.97% relative to i.p. (BALB/c mice, 200 mg/kg oral vs. 50 mg/kg i.p.)
Low oral exposure context; supports exposure-model interpretation for in vivo study design.
LC-MS/MS plasma quantification; extensive first-pass metabolism suggested.
Pharmacokinetics Bioavailability Oral absorption

Mechanistic Divergence: NF-κB vs. MAPK Pathways

Myrislignan exerts its anti-inflammatory effects primarily through inhibition of the NF-κB signaling pathway by blocking phosphorylation of the p65 protein [1]. In contrast, the structurally related lignan macelignan attenuates inflammation through regulation of the MAPK signal pathway in microglial cells, demonstrating that closely related analogs engage distinct molecular targets [2].

Mechanistic Divergence: NF-κB vs. MAPK Pathways
Cross-study
Myrislignan: NF-κB pathway inhibition via p65 phosphorylation blockade; Macelignan: MAPK pathway regulation in microglia
Pathway-response context differs from structural analogs; supports NF-κB-specific compound selection.
Cell models differ (macrophage vs. microglial); cross-model transferability to review.
NF-κB MAPK Mechanism of action

Myrislignan Research Applications


In Vitro NF-κB Anti-Inflammatory Screening

Myrislignan is optimally deployed as a positive control or test compound in LPS-stimulated RAW264.7 macrophage assays for evaluating NO production inhibition (IC50 19.28–21.2 μM) and iNOS/COX-2 suppression. This application is validated by multiple independent studies demonstrating reproducible dose-dependent effects [1].

Osteoarthritis In Vivo Model Research

Myrislignan is suitable for in vivo osteoarthritis research using rat anterior cruciate ligament transection (ACLT) models. The compound has demonstrated both in vitro protection of IL-1β-stimulated chondrocytes and in vivo slowing of OA progression in rats, with effects mediated through NF-κB suppression and Nrf2/HO-1/JNK signaling modulation [1].

Anti-Toxoplasma Drug Discovery

Myrislignan is a viable lead compound for anti-T. gondii drug discovery programs, with demonstrated in vitro EC50 of 32.41 μg/mL against tachyzoite proliferation and in vivo parasite burden reduction in murine models. The compound induces mitochondrial dysfunction as a proposed mechanism [1].

Ferroptosis and Glioblastoma Research

Myrislignan is applicable in ferroptosis research and glioblastoma (GBM) cell studies, having demonstrated promotion of ferroptosis via Slug-SLC7A11 signaling and suppression of GBM progression in xenograft mouse models. The compound's NF-κB inhibition via p65 phosphorylation blockade is central to this mechanism [1].

Application
Selection Property
Validation Focus
In vitro NF-κB pathway inhibition studies
NF-κB pathway engagement context
NO production and iNOS/COX-2 endpoint review
In vivo osteoarthritis model research
NF-κB/Nrf2/HO-1 pathway-response context
Chondrocyte protection and disease progression endpoints
Anti-T. gondii screening studies
Antiparasitic assay context
Tachyzoite proliferation and parasite burden endpoints
Ferroptosis and glioblastoma cell studies
Ferroptosis induction pathway context
Slug-SLC7A11 signaling and xenograft model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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